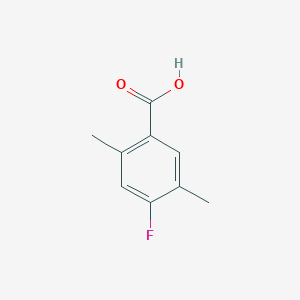

4-Fluoro-2,5-dimethylbenzoic acid

Overview

Description

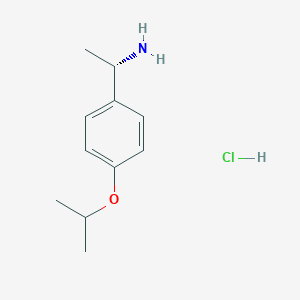

4-Fluoro-2,5-dimethylbenzoic acid is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 4-Fluoro-2,5-dimethylbenzoic acid is1S/C9H9FO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) . This indicates the presence of nine carbon atoms, nine hydrogen atoms, one fluorine atom, and two oxygen atoms in the molecule . Physical And Chemical Properties Analysis

4-Fluoro-2,5-dimethylbenzoic acid is a solid substance at room temperature . The compound should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications

PET Imaging Applications

4-Fluoro-2,5-dimethylbenzoic acid has been utilized in the synthesis of novel fluorine-18-labeled compounds for PET (Positron Emission Tomography) imaging. This application is crucial in studying retinoid X receptors, which are important in various biological processes. The synthesis involves multiple steps and yields compounds with significant radiochemical activity, useful in PET imaging studies (Wang, Davis, Gao, & Zheng, 2014).

Heterocyclic Synthesis

4-Fluoro-2,5-dimethylbenzoic acid, or its derivatives, can be employed as building blocks in heterocyclic oriented synthesis (HOS). This approach is valuable for generating various nitrogenous heterocycles with significant importance in drug discovery. The adaptability of this compound in forming benzimidazoles, benzotriazoles, and other heterocycles highlights its role in the creation of diverse compound libraries (Křupková, Funk, Soural, & Hlaváč, 2013).

Development of Molecular Probes

The compound has applications in the development of molecular probes. Studies have explored its use in creating fluorescent molecular probes, utilizing its photophysical properties. Such probes are instrumental in investigating biological events and processes, offering insights into cellular and molecular dynamics (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Antiproliferative Agent Synthesis

Derivatives of 4-Fluoro-2,5-dimethylbenzoic acid have been synthesized and evaluated for their antiproliferative activity. This is particularly relevant in cancer research, where the understanding of compounds that can inhibit the proliferation of cancer cells is crucial (Prasad, Vinaya, Kumar, Swarup, & Rangappa, 2009).

Corrosion Inhibition

Research also indicates the potential use of 4-Fluoro-2,5-dimethylbenzoic acid derivatives in corrosion inhibition. This application is significant in materials science and engineering, providing insights into protecting metals against corrosion in acidic media (Bentiss, Traisnel, Vezin, Hildebrand, & Lagrenée, 2004).

Antimicrobial and Anticancer Activity

Compounds derived from 4-Fluoro-2,5-dimethylbenzoic acid have shown promising antimicrobial and anticancer activities. This application is vital in the pharmaceutical industry for developing new drugs and treatments (Aravind, Sreelekha, Kumar, Kumar, & Mohandas, 2014).

Safety and Hazards

4-Fluoro-2,5-dimethylbenzoic acid is classified under the GHS07 hazard class . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers There are several papers related to 4-Fluoro-2,5-dimethylbenzoic acid and its related compounds. For instance, a paper titled “Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis” discusses the use of 2,5-dimethylbenzoic acid in the synthesis of alkyne-functionalized blue box . Another paper discusses the synthesis and construction of metal complexes and supramolecular complexes, which have attracted extensive attention due to their superior functional properties and extensive applications .

properties

IUPAC Name |

4-fluoro-2,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUAYBHLIPCMOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2,5-dimethylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)

![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B6591556.png)

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)